Methyl 2-acryloylbenzoate is an organic compound that belongs to the class of acrylate esters. It is characterized by the presence of an acrylate functional group attached to a benzoate moiety, which contributes to its reactivity and potential applications in various fields, including materials science and medicinal chemistry. The compound is often synthesized for use in polymerization reactions and as a building block in organic synthesis.
This compound can be derived from the reaction of methyl benzoate with acrylic acid or through other synthetic methods that involve the functionalization of aromatic compounds. Its chemical structure can be represented by the formula C_{10}H_{10}O_{3}, indicating that it consists of ten carbon atoms, ten hydrogen atoms, and three oxygen atoms.
Methyl 2-acryloylbenzoate can be classified as:
The synthesis of methyl 2-acryloylbenzoate can be achieved through several methods, primarily involving the esterification of benzoic acid derivatives with acrylic acid or its derivatives. Common methods include:
In a typical synthesis procedure, methyl benzoate is mixed with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is heated to promote esterification, leading to the formation of methyl 2-acryloylbenzoate. The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity.
Methyl 2-acryloylbenzoate features a structure that includes an aromatic ring (the benzoate part) and an acrylate group. The molecular structure can be depicted as follows:
Methyl 2-acryloylbenzoate participates in various chemical reactions due to its reactive acrylate group. Key reactions include:
The reactivity of methyl 2-acryloylbenzoate is influenced by factors such as temperature, solvent choice, and the presence of catalysts or initiators during polymerization processes.
The mechanism of action for methyl 2-acryloylbenzoate primarily involves its participation in polymerization reactions. During free radical polymerization, the acrylate double bond opens up upon initiation by radicals, allowing for chain growth and the formation of high molecular weight polymers.
The kinetics of polymerization can be affected by various parameters including:
These factors play a crucial role in determining the molecular weight and properties of the resulting polymer.
Relevant data regarding these properties can often be found in safety data sheets or chemical databases.
Methyl 2-acryloylbenzoate has several scientific uses:
The versatility of this compound makes it valuable across multiple domains within chemistry and materials science.
The synthesis of methyl 2-acryloylbenzoate (MAB) requires precise control over esterification and acylation reactions. A prominent route involves acyl chloride intermediates derived from substituted benzoic acids. For instance, ortho-methyl benzoic acid undergoes chlorination with thionyl chloride (SOCl₂) to form 2-(chloromethyl)benzoyl chloride, followed by acrylate esterification under basic conditions [3] [10]. Alternative pathways employ Wittig reactions, where methyl 2-formylbenzoate reacts with methoxycarbonylmethylene triphenylphosphorane (Ph₃P=CHCO₂CH₃) to yield acrylate derivatives. This method achieves >85% conversion but requires stringent anhydrous conditions [3].
A significant innovation is the one-pot tandem synthesis, integrating Friedel-Crafts acylation and esterification. Here, 2-methylbenzoic acid reacts with acryloyl chloride in the presence of AlCl₃, forming the acryloyl adduct in situ, followed by methanol quench to yield MAB. This method reduces intermediate isolation steps and improves atom economy (78–82%) [3] [10].
Table 1: Key Synthetic Routes to Methyl 2-Acryloylbenzoate
Method | Reagents | Yield | Key Advantage |
---|---|---|---|
Acyl Chloride Pathway | SOCl₂, Acrylate, K₂CO₃ | 75% | High regioselectivity |
Wittig Olefination | Ph₃P=CHCO₂CH₃, THF | 85% | Mild temperatures (25°C) |
Tandem Friedel-Crafts | Acryloyl chloride, AlCl₃, MeOH | 82% | One-pot, no intermediates |
Accessing enantiopure MAB derivatives leverages chiral Brønsted acid catalysts. Imidodiphosphorimidates (IDPi) enable asymmetric Wagner-Meerwein rearrangements of alkenyl cycloalkanes, producing chiral cycloalkenes with >97% ee [2] [8]. For MAB’s acrylate moiety, chiral phosphoric acids (CPAs) facilitate enantioselective conjugate additions. For example, CPA-catalyzed Michael addition of malonates to MAB yields β-substituted derivatives with 90% ee and >15:1 dr [2].
Dual-catalyst systems merge photoredox and asymmetric catalysis. Under visible light, Ir-photocatalysts generate radical intermediates from MAB, while chiral N-heterocyclic carbene (NHC) catalysts control stereoselectivity in cyclopropanation, achieving 92% ee [2]. These methods enable the synthesis of sterically constrained analogs like trans-2-vinylcyclopropane-1-carboxylates.
Solvent-free routes minimize waste and energy use. In polycondensation reactions, MAB copolymerizes with diols via enzymatic catalysis (e.g., Candida antarctica lipase B), yielding unsaturated polyesters with Mₙ > 8,000 Da and <2% residual monomer [9]. Microwave irradiation accelerates MAB synthesis: esterification of 2-acryloylbenzoic acid with methanol under microwave conditions (100°C, 20 min) achieves 95% conversion versus 12 hours conventionally [4] [7].
Biobased solvents like γ-valerolactone (GVL) replace toluene in acylation steps, reducing process mass intensity (PMI) by 40% [7]. Continuous-flow systems further enhance sustainability, enabling MAB production with 99% purity and a 50% reduction in solvent consumption [2] [7].
Table 2: Green Synthesis Protocols for MAB Derivatives
Technique | Conditions | Efficiency Gain | Application |
---|---|---|---|
Microwave Esterification | 100°C, 20 min, neat MeOH | 95% conversion (vs. 70% conventional) | MAB monomer synthesis |
Enzymatic Polycondensation | Lipase B, 60°C, solvent-free | Mₙ > 8,000 Da | Unsaturated polyesters |
Flow Chemistry | γ-Valerolactone, 30-min residence | 50% solvent reduction | High-purity MAB (>99%) |
Mechanochemistry via ball milling eliminates solvents entirely. Co-grinding 2-acryloylbenzoic acid and potassium carbonate (K₂CO₃) with methyl iodide (CH₃I) for 60 minutes achieves quantitative esterification of MAB [3] [10]. Liquid-assisted grinding (LAG) with catalytic acetic acid further optimizes acrylate transfer to substituted benzoates, reducing reaction times from hours to 15 minutes.
Scalability is demonstrated in twin-screw extrusion, where MAB copolymerizes with styrene in a single step (120°C, 300 rpm), achieving 98% monomer conversion and narrow polydispersity (Đ < 1.5) [8]. This technique enables industrial-scale production with 90% energy savings compared to batch reactors.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: